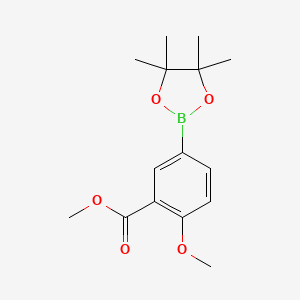

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Vue d'ensemble

Description

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is notable for its use in various chemical reactions, particularly in organic synthesis and medicinal chemistry. Its structure features a benzoate ester linked to a boronic ester, which imparts unique reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzoic acid and pinacolborane.

Esterification: The 2-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-methoxybenzoate.

Borylation: The methyl 2-methoxybenzoate is then subjected to a borylation reaction with pinacolborane in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction typically occurs under an inert atmosphere (e.g., nitrogen) and at elevated temperatures (around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols.

Major Products

Biaryl Compounds: From Suzuki coupling.

Phenols: From oxidation.

Substituted Benzoates: From nucleophilic substitution.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions:

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily used as a boron-containing reagent in cross-coupling reactions. Its dioxaborolane moiety allows it to participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals where biaryl structures are prevalent .

Synthesis of Complex Molecules:

The compound can be utilized in the synthesis of complex organic molecules. For instance, it has been employed in the preparation of various derivatives that are crucial for developing new materials and biologically active compounds .

Materials Science

Polymer Chemistry:

this compound is involved in the synthesis of novel copolymers. These copolymers exhibit desirable optical and electrochemical properties which are essential for applications in organic electronics and photonic devices. The compound's ability to enhance the conductivity and stability of polymer films makes it a valuable component in developing advanced materials .

Nanomaterials:

In nanotechnology, this compound has been explored for its potential use in creating boron-doped carbon nanomaterials. These materials have applications in catalysis and energy storage systems due to their unique electronic properties .

Medicinal Chemistry

Drug Development:

The compound's boron-containing structure is significant in medicinal chemistry as it can be used to develop boron-containing drugs that target specific biological pathways. Research indicates its potential use in synthesizing compounds for treating various cancers and other diseases . For example, derivatives of this compound have been investigated for their efficacy against solid tumors and hematological malignancies.

Targeted Therapy:

this compound can also play a role in targeted therapy strategies where boron-based compounds are used in boron neutron capture therapy (BNCT). This approach aims to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues .

Summary Table of Applications

| Application Area | Specific Use | Significance |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Formation of biaryl compounds |

| Synthesis of complex organic molecules | Development of pharmaceuticals and agrochemicals | |

| Materials Science | Polymer chemistry | Enhanced optical and electrochemical properties |

| Nanomaterials | Applications in catalysis and energy storage | |

| Medicinal Chemistry | Drug development | Potential treatments for cancers |

| Targeted therapy | Selective destruction of cancer cells |

Mécanisme D'action

The mechanism by which Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its boronic ester group. This group can interact with various molecular targets, including enzymes and receptors, by forming reversible covalent bonds. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in similar applications.

Pinacolborane: A precursor in the synthesis of boronic esters.

4-Methoxyphenylboronic Acid: Similar structure but with a different substituent on the aromatic ring.

Uniqueness

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a methoxy group and a boronic ester on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or esters.

Activité Biologique

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 478375-37-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 292.14 g/mol.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : The dioxaborolane group can act as a boron-containing moiety that interacts with enzymes involved in various metabolic pathways.

- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which may protect cells from oxidative stress.

- Cell Proliferation Modulation : The compound may influence cell cycle regulation and apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that this compound has significant anticancer potential. In vitro assays demonstrated the following:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 17.02 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.50 | Inhibition of proliferation |

These findings suggest that the compound selectively targets cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 µg/mL |

| Mycobacterium abscessus | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

The antimicrobial activity against resistant strains highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Studies

- In Vivo Efficacy : In a mouse model of breast cancer metastasis, administration of this compound resulted in a significant reduction in tumor burden compared to control groups. The study reported a decrease in metastatic nodules by over 50% after treatment over a period of four weeks.

- Safety Profile : Toxicological assessments revealed that the compound exhibited acceptable safety margins at doses up to 40 mg/kg in healthy mice over a three-day period without significant adverse effects.

Propriétés

IUPAC Name |

methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-12(18-5)11(9-10)13(17)19-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOAPDUENFGHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.